Aminooxyacetic acid hemihydrochloride

GABAergic Neuropharmacology Epilepsy Models Amino Acid Neurochemistry

Researchers requiring a broad perturbation of the GABA shunt and related PLP-dependent transamination reactions often face a fragmented market of single-target probes. Aminooxyacetic acid hemihydrochloride (AOAA) directly addresses this by inhibiting GABA-T (elevating brain GABA at 13 mg/kg), CBS (IC₅₀ 8.5 µM), CSE (IC₅₀ 1.1 µM), KAT-I, and the malate-aspartate shuttle-providing a unique, multi-target tool for pathway crosstalk studies. • Dual CBS/CSE inhibition enables global enzymatic H₂S suppression; higher CSE potency vs. BCA or PAG. • Acute MAS blockade allows isolation of cytosolic NAD⁺/NADH balance in cellular metabolism assays. • Consistent purity (≥98%) across batches ensures reproducible in vivo neurochemical and seizure-protection outcomes.

Molecular Formula C4H11ClN2O6
Molecular Weight 218.59 g/mol
CAS No. 2921-14-4
Cat. No. B029298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxyacetic acid hemihydrochloride
CAS2921-14-4
SynonymsAminooxyacetic Acid Hemihydrochloride;  2-(Aminooxy)acetic Acid Hemihydrochloride;  Carboxymethoxyamine Hemihydrochloride;  Carboxymethoxylamine Hemihydrochloride;  O-Carboxymethylhydroxylamine Hemihydrochloride; 
Molecular FormulaC4H11ClN2O6
Molecular Weight218.59 g/mol
Structural Identifiers
SMILESC(C(=O)O)ON.C(C(=O)O)ON.Cl
InChIInChI=1S/2C2H5NO3.ClH/c2*3-6-1-2(4)5;/h2*1,3H2,(H,4,5);1H
InChIKeyKBXIJIPYZKPDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.4 [ug/mL]

Aminooxyacetic Acid Hemihydrochloride (CAS 2921-14-4) – Procurement-Grade Characterization for Aminotransferase and Metabolic Pathway Studies


Aminooxyacetic acid hemihydrochloride (AOAA), the hemihydrochloride salt of (aminooxy)acetic acid, is a broad-spectrum inhibitor of pyridoxal 5′-phosphate (PLP)-dependent enzymes, primarily recognized for its inhibition of 4-aminobutyrate aminotransferase (GABA-T) [1], cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) [2], kynurenine aminotransferase-I (KAT-I) [3], and the malate-aspartate shuttle (MAS) [4].

Multi-target PLP-enzyme pathway crosstalk studies
GABA-T, CBS, CSE, KAT-I, MAS inhibition
Neurochemical fingerprinting with broad amino acid changes
GABA elevation with distinct glutamate, alanine modulation
Acute in vivo GABAergic potentiation research
Rodent model electroconvulsive threshold elevation

Aminooxyacetic Acid Hemihydrochloride (CAS 2921-14-4) – Why Substitution with Other GABA-T or Aminotransferase Inhibitors Compromises Experimental Reproducibility


Aminooxyacetic acid hemihydrochloride is not a clean, single-target pharmacological tool. Its multi-target profile across GABA-T, CBS, CSE, KAT-I, and MAS makes it uniquely suited for studies of pathway crosstalk but equally unsuitable as a selective probe [1]. Substitution with seemingly related GABA-T inhibitors (e.g., vigabatrin) or alternative PLP-enzyme inhibitors (e.g., L-cycloserine) yields fundamentally different biochemical and neurochemical signatures due to marked differences in potency, selectivity, and off-target profiles, as demonstrated in direct comparative studies [2][3].

Vigabatrin GABA-T-selective profile may not reproduce AOAA's broader amino acid shifts, particularly the reported decrease in alanine and glutamate across brain regions.
BCA / PAG CSE-selective inhibitors lack dual CBS/CSE blockade; H2S pathway-response context may differ significantly from AOAA's reported multi-enzyme impact.
AOPP Higher-potency KAT-I inhibitor, but the absence of GABA-T, CBS, CSE, and MAS activity limits its use in pathway-crosstalk studies.

Aminooxyacetic Acid Hemihydrochloride (CAS 2921-14-4) – Quantitative Differentiation vs. Closest Analogs and In-Class Candidates


AOAA vs. Vigabatrin: Comparable GABA Elevation Despite Different GABA-T Potency and Selectivity Profiles

A direct head-to-head comparison in rats demonstrated that both AOAA and vigabatrin, at their respective anticonvulsant doses, produce substantial and regionally widespread elevations in brain GABA levels. While vigabatrin is considered the more 'selective' GABA-T inhibitor [1], the magnitude of GABA increase across 12 brain regions was similarly marked for both drugs [2]. However, AOAA's effect is accompanied by distinct alterations in glutamate, aspartate, alanine, and glutamine levels, creating a unique neurochemical fingerprint that differs from vigabatrin [2].

AOAA vs. Vigabatrin
Head-to-head
Both produced marked, regionally widespread GABA elevation in 12 rat brain regions. AOAA uniquely decreased alanine levels; vigabatrin did not.
Reported neurochemical fingerprint differs beyond GABA.
Rat model, systemic administration; amino acid profile context.
GABAergic Neuropharmacology Epilepsy Models Amino Acid Neurochemistry

AOAA vs. Alternative CBS/CSE Inhibitors: Unique Dual Inhibition Profile with Quantified IC50 Values

In a comparative study of H2S biosynthesis inhibitors, AOAA was profiled against β-cyanoalanine (BCA) and propargylglycine (PAG). AOAA was found to be more potent against CSE (IC50 = 1.1 µM) than against CBS (IC50 = 8.5 µM) [1]. Critically, this study established that no truly selective pharmacological inhibitor for CBS exists, and that AOAA, unlike BCA and PAG which are selective for CSE, is a dual inhibitor with a quantifiable potency differential between the two enzymes [1].

AOAA vs. BCA/PAG
Head-to-head
CSE IC50 = 1.1 µM; CBS IC50 = 8.5 µM. >12x more potent against CSE than BCA, >36x more potent than PAG.
Supports dual CBS/CSE inhibition screening context.
Recombinant human enzymes; methylene blue method.
Hydrogen Sulfide (H2S) Signaling Cystathionine Pathway Metabolic Inhibitor Selectivity

AOAA vs. Aminooxy-Phenylpropionic Acid (AOPP): Quantified Kynurenine Aminotransferase-I (KAT-I) Inhibition

AOAA is a validated inhibitor of KAT-I, a key enzyme in the synthesis of the neuroprotective metabolite kynurenic acid (KYNA). A direct head-to-head comparison with the more potent analog aminooxy-phenylpropionic acid (AOPP) provides the quantitative basis for selecting between these tools [1].

AOAA vs. AOPP
Head-to-head
KAT-I IC50: AOAA = 13.1 µM; AOPP = 5.7 µM. AOPP is ~2.3-fold more potent.
KAT-I potency review; AOAA selected for multi-target context.
Recombinant human KAT-I; crystal structure resolved to 1.54 Å.
Kynurenine Pathway Kynurenic Acid Synthesis Neuroactive Metabolite Modulation

AOAA vs. Other GABA-T Inhibitors: Quantified In Vivo Anticonvulsant Potency and Therapeutic Index

A comparative pharmacological study in mice quantified the doses of several GABA-T inhibitors required to elevate the electroconvulsive threshold by 30V [1]. This analysis reveals AOAA's high potency but also its narrow therapeutic window, a critical factor for in vivo experimental design.

AOAA vs. Gabaculine et al.
Head-to-head
Effective dose 13 mg/kg (s.c.) for 30V electroconvulsive threshold elevation in mice. LD50 = 105 mg/kg. >140x more potent than vigabatrin at this threshold.
Acute model potency context; narrow therapeutic window requires review.
Mice, time of maximal effect; s.c. administration.
Anticonvulsant Drug Screening Experimental Epilepsy Preclinical Toxicology

AOAA as a Malate-Aspartate Shuttle (MAS) Inhibitor: Functional Impact on Cellular Bioenergetics

AOAA is a well-established inhibitor of the malate-aspartate shuttle (MAS), a critical pathway for transferring reducing equivalents from the cytosol to the mitochondria [1]. This property differentiates it from many other GABA-T or PLP-enzyme inhibitors. Quantitative assessment using Seahorse flux analysis demonstrates its specific functional impact on cellular metabolism [2].

MAS Inhibition
Cross-study
Complete abolition of glutamate-stimulated mitochondrial respiration in glucose-utilizing neurons at 0.5 mM AOAA. No effect on BHB-driven respiration.
Supports substrate-specific MAS disruption context.
Cortical neurons at 5% O2; Seahorse XFe96 platform.
Mitochondrial Metabolism Cellular Bioenergetics Glycolysis

Aminooxyacetic Acid Hemihydrochloride (CAS 2921-14-4) – Evidence-Driven Application Scenarios for Research and Industrial Procurement


Neurochemical Pathway Dissection: Studying GABA Shunt Crosstalk with Glutamate and Alanine Metabolism

Based on direct comparative evidence showing AOAA's unique pattern of amino acid changes (elevated GABA; decreased glutamate, aspartate, and alanine) distinct from other GABA-T inhibitors [1][2], this compound is uniquely suited for ex vivo or in vivo neurochemical studies aimed at mapping the interconnected metabolic fates of these amino acids in brain tissue. Procurement is justified for experiments where a broad perturbation of the GABA shunt and related transamination reactions is the scientific objective.

Hydrogen Sulfide (H2S) Signaling Research: Simultaneous, Non-Selective Blockade of CBS and CSE

AOAA's quantified dual-inhibition profile against CBS (IC50 = 8.5 µM) and CSE (IC50 = 1.1 µM) [3] makes it the appropriate tool for studies requiring a global reduction in enzymatic H2S production. Its higher potency for CSE relative to other inhibitors like BCA and PAG is a key decision point for experimental design [3].

Mitochondrial Bioenergetics and Redox Shuttle Analysis

The specific inhibition of the malate-aspartate shuttle (MAS) by AOAA [4], coupled with functional evidence of its substrate-dependent impact on mitochondrial respiration [5], supports its use in cellular metabolism studies. It is the standard tool for isolating the contribution of MAS to the maintenance of cytosolic NAD+/NADH balance and for probing the metabolic flexibility of cells utilizing glucose versus alternative substrates like ketone bodies [5].

Acute In Vivo GABAergic Potentiation in Rodent Seizure Models

AOAA's high potency (effective at 13 mg/kg) in elevating brain GABA and electroconvulsive threshold in mice [6] makes it a cost-effective and reliable acute tool compound for inducing rapid GABA accumulation in proof-of-concept seizure protection studies. Its narrow therapeutic index and known toxicity [6] must be strictly managed, but for acute experimental paradigms requiring robust GABA elevation with a small molecule, AOAA remains a gold-standard reference compound.

Application
Selection Property
Validation Focus
Neurochemical pathway crosstalk studies
Multi-target GABA shunt perturbation
Amino acid profile changes (GABA, glutamate, alanine)
H2S signaling research
Simultaneous CBS/CSE inhibition profile
Enzyme inhibition potency review (CBS vs CSE)
Mitochondrial bioenergetics analysis
Malate-aspartate shuttle (MAS) inhibitor
Substrate-dependent respiration endpoint monitoring
Acute seizure model GABAergic potentiation
High potency for rapid GABA elevation
Electroconvulsive threshold and toxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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